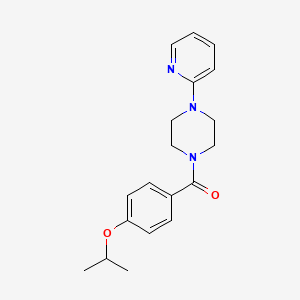
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPP is a piperazine derivative that has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist by blocking the binding of dopamine to the receptor. This results in a decrease in dopamine neurotransmission, which is associated with the symptoms of schizophrenia. This compound also acts as a serotonin 5-HT1A receptor agonist, which increases the release of serotonin. This is associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of these receptors on various physiological and behavioral processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine. One direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the potential for tolerance and dependence.
Méthodes De Synthèse
The synthesis method of 1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-isopropoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-isopropoxybenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and Parkinson's disease. This compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has been shown to have antipsychotic, antidepressant, anxiolytic, and neuroprotective effects in animal models.
Propriétés
IUPAC Name |
(4-propan-2-yloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(2)24-17-8-6-16(7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHRHXUVILURTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B5370533.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)
![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)

![3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)